N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(4-(Dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based compound featuring a 4,5-dihydropyrazole core substituted with a 4-(dimethylamino)phenyl group at position 5, a propionyl group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 3 (Figure 1). The compound’s molecular formula is C₂₂H₂₇N₅O₃S, with a molar mass of 465.55 g/mol .
The structural complexity of this molecule arises from its heterocyclic pyrazoline ring, which adopts a puckered conformation due to nonplanar ring geometry, as described by Cremer and Pople’s generalized puckering coordinates .
Properties
IUPAC Name |
N-[3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-5-21(26)25-20(15-9-11-18(12-10-15)24(2)3)14-19(22-25)16-7-6-8-17(13-16)23-29(4,27)28/h6-13,20,23H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGRKHUFLTXLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Reaction Parameters
Optimization studies reveal that reaction temperature, solvent polarity, and catalyst loading significantly impact yields:
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling temp | 80°C | 78% → 85% | |
| Propionylation solvent | Dichloromethane | 65% → 89% | |
| Sulfonylation base | Pyridine (vs. Et₃N) | 70% → 92% |
Side reactions, such as over-propionylation or sulfonate ester formation, are mitigated by stoichiometric control and low-temperature conditions.
Analytical Workflow
Post-synthetic characterization employs a combination of spectroscopic and chromatographic techniques:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.85 (s, 6H, N(CH₃)₂), 3.12 (q, 2H, CH₂CO), 7.21–7.65 (m, 8H, aromatic).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₄N₄O₄S₂ [M+H]⁺: 437.1310; found: 437.1308.
- HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile:water).
Industrial-Scale Production Considerations
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:
- Propionylation : Microreactors with residence times of 5 minutes achieve 94% conversion at 50°C, reducing thermal degradation.
- Catalyst Recycling : Palladium catalysts from Suzuki couplings are recovered via nanofiltration membranes, lowering production costs by 23%.
- Waste Mitigation : Methanesulfonyl chloride is generated in situ from methanesulfonic acid and phosphorus pentachloride to minimize hazardous waste.
Comparative Analysis of Alternative Routes
Alternative synthetic strategies have been explored to improve efficiency:
One-Pot Tandem Synthesis
A tandem approach combining cyclocondensation and acylation in dimethylformamide (DMF) reduces steps but yields a lower-purity product (82% vs. 98% in multi-step).
Enzymatic Propionylation
Lipase-mediated acylation using propionic anhydride in ionic liquids achieves 76% yield but requires costly enzyme immobilization.
Solid-Phase Synthesis
Wang resin-supported synthesis enables rapid purification but is limited by low scalability (max 10 g/batch).
Chemical Reactions Analysis
Types of Reactions: N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically target the nitro and carbonyl groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Catalysts such as iron(III) chloride (FeCl3) and solvents like acetonitrile or dichloromethane.
Major Products Formed: Depending on the reaction, products can range from sulfoxides and sulfones in oxidation reactions to substituted aromatic compounds in electrophilic substitution reactions.
Scientific Research Applications
N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a broad spectrum of applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Enzyme Interaction: Acts as an inhibitor for specific enzymes, altering their activity.
Receptor Binding: Binds to certain cellular receptors, influencing signal transduction pathways.
Molecular Targets: Includes proteins involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline derivatives are extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic yields.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Yield The target compound’s propionyl group (R₂) contrasts with the methylsulfonyl group in its structural analog (C₁₉H₂₄N₄O₄S₂), which reduces steric bulk but increases electron-withdrawing character . Compounds with cyano substituents (e.g., 4af and 4n) exhibit higher synthetic yields (70–73%), likely due to enhanced stability during cyclization .
The trifluoromethyl group in compound 4n introduces steric hindrance and electron-withdrawing properties, which may alter binding affinity in biological systems .
Crystallographic and Conformational Analysis
- Pyrazoline rings in these compounds adopt puckered conformations, as validated by SHELX-based crystallographic refinements . Cremer-Pople parameters (e.g., amplitude and phase angles) could further quantify these distortions .
Pharmacological Potential While biological data for the target compound are unavailable, analogs like 4n and 4af demonstrate that sulfonamide and cyano groups enhance thermal stability and bioavailability, as evidenced by their well-defined melting points and NMR profiles .
Biological Activity
N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic uses based on existing research.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for various biological activities. The presence of dimethylamino and methanesulfonamide groups enhances its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cancer progression. For instance, some derivatives effectively inhibit BRAF(V600E) and EGFR pathways, crucial in various cancers .
- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. They can modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis .
- Antimicrobial Properties : Certain pyrazole derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interaction with various receptors could lead to altered cellular signaling pathways.
- Radical Scavenging : Some pyrazole derivatives exhibit antioxidant properties, which help mitigate oxidative stress in cells.
Antitumor Activity
A study investigated the effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain compounds had synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to the drug alone .
Anti-inflammatory Effects
In an experimental model of inflammation, a similar pyrazole derivative significantly reduced markers of inflammation in vivo. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions. This approach reduces trial-and-error experimentation and aligns with statistical frameworks validated in pyrazole and pyrazoline syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Combine spectroscopic techniques:
- NMR : Analyze proton environments to verify substituent positions (e.g., dimethylamino and methanesulfonamide groups).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths, as demonstrated for related pyrazoline derivatives .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. What preliminary assays are suitable for evaluating biological activity?
- Answer: Screen for target engagement using in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) or receptor-binding studies. For pyrazole analogs, modifications to the 4,5-dihydro-1H-pyrazole core have shown bioactivity correlations, suggesting structure-activity relationship (SAR) profiling as a priority .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Answer: Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. Institutions like ICReDD integrate reaction path searches with experimental feedback loops to accelerate discovery, particularly for complex heterocycles . For example, simulate the electronic effects of the dimethylamino group on cyclization steps.
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer: Investigate potential confounding factors:
- Stereochemical variability : Ensure enantiomeric purity via chiral HPLC, as even minor impurities (e.g., in deuterated analogs) can skew results .
- Solubility differences : Use dynamic light scattering (DLS) to assess aggregation states in assay buffers.
- Meta-analysis : Apply multivariate statistics to reconcile discrepancies, as seen in SAR studies of triazole-pyrazole hybrids .
Q. How can advanced spectroscopic techniques elucidate dynamic molecular behavior?
- Answer:
- Solid-state NMR : Probe conformational flexibility of the 4,5-dihydro-1H-pyrazole ring in different polymorphs.
- Time-resolved fluorescence : Study interactions with biological targets in real-time, leveraging the compound’s inherent fluorophore-like properties (if applicable).
- Cryo-electron microscopy (cryo-EM) : Visualize binding modes in protein complexes at near-atomic resolution .
Q. What experimental frameworks address challenges in scaling up synthesis without compromising efficiency?
- Answer: Adopt continuous-flow reactor systems to enhance heat/mass transfer and reduce byproducts. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in situ, aligning with advancements in chemical engineering design .
Data Contradiction and Validation
Q. How should researchers validate unexpected reactivity observed during derivatization?
- Answer:
- Isotopic labeling : Use deuterated or -labeled precursors to trace reaction pathways (e.g., propionyl group migration).
- In situ monitoring : Employ Raman spectroscopy or ReactIR to capture transient intermediates.
- Cross-validate : Compare results with computational predictions of reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
